molecular formula C12H13O4P B8282153 Dimethyl 2-oxo-4-phenylbut-3-ynylphosphonate

Dimethyl 2-oxo-4-phenylbut-3-ynylphosphonate

Cat. No. B8282153
M. Wt: 252.20 g/mol
InChI Key: HQNZZNBOVHKOPR-UHFFFAOYSA-N
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Patent
US04105854

Procedure details

N-Butyl-lithium (13.5 ml. of a 2.29 M solution in hexane) was added dropwise to a stirred solution of dimethyl methylphosphonate (3.84 g.) in anhydrous tetrahydrofuran (25 ml.) at -78° under argon. After 15 minutes, a solution of ethyl phenylpropiolate (2.5 g.) in anhydrous tetrahydrofuran (20 ml.) was added. The reaction mixture was stirred for 2 hours at -78° C., allowed to warm to ambient temperature and stirred for 18 hours, and adjusted to pH 5 by addition of glacial acetic acid. The tetrahydrofuran was evaporated at room temperature under reduced pressure and the residue was partitioned between water and diethyl ether. The diethyl ether layer was separated, washed with water and dried, and the solvent was evaporated. Chromatography of the crude product on silica gel MFC (75 g.)., eluting with diethyl ether/ethyl acetate (9:1), gave unreacted ethyl phenylpropiolate, and subsequent elution with diethyl ether/ethyl acetate (1:1), gave dimethyl 2-oxo-4-phenylbut-3-ynylphosphonate as an oil, RF = 0.28 (ethyl acetate). The n.m.r. spectrum in deuteriochloroform showed the following absorptions (δ values):
[Compound]
Name
N-Butyl-lithium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.84 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
2.5 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][P:2](=[O:7])([O:5][CH3:6])[O:3][CH3:4].[C:8]1([C:14]#[C:15][C:16](OCC)=[O:17])[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.C(O)(=O)C>CCCCCC.O1CCCC1>[O:17]=[C:16]([C:15]#[C:14][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[CH2:1][P:2](=[O:7])([O:5][CH3:6])[O:3][CH3:4]

Inputs

Step One
Name
N-Butyl-lithium
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
3.84 g
Type
reactant
Smiles
CP(OC)(OC)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
2.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)C#CC(=O)OCC
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 2 hours at -78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient temperature
STIRRING
Type
STIRRING
Details
stirred for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The tetrahydrofuran was evaporated at room temperature under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between water and diethyl ether
CUSTOM
Type
CUSTOM
Details
The diethyl ether layer was separated
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
WASH
Type
WASH
Details
, eluting with diethyl ether/ethyl acetate (9:1)
CUSTOM
Type
CUSTOM
Details
gave unreacted
WASH
Type
WASH
Details
ethyl phenylpropiolate, and subsequent elution with diethyl ether/ethyl acetate (1:1)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
O=C(CP(OC)(OC)=O)C#CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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